molecular formula C13H19N3O4S B5292079 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5292079
M. Wt: 313.37 g/mol
InChI Key: OWKLIRGTJDFPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as SB-203580, is a specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to investigate the role of p38 MAPK in various biological processes.

Mechanism of Action

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide specifically binds to the ATP-binding site of p38 MAPK and inhibits its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and biological processes that are regulated by p38 MAPK.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the regulation of gene expression, the induction of apoptosis, and the suppression of inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has limitations in terms of its potency and selectivity, and that alternative inhibitors of p38 MAPK may be required for certain experiments.

Future Directions

There are several future directions for research involving 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the investigation of its potential therapeutic applications in diseases such as cancer and Alzheimer's disease, the development of more potent and selective inhibitors of p38 MAPK, and the elucidation of the molecular mechanisms underlying the biological effects of p38 MAPK inhibition. Additionally, the use of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in combination with other inhibitors or therapies may provide new insights into the complex signaling networks that regulate cellular processes.

Synthesis Methods

The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-methylpiperazine, followed by reduction and sulfonation. The final product is obtained after purification and crystallization.

Scientific Research Applications

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively used in scientific research to investigate the role of p38 MAPK in various biological processes, including inflammation, cell differentiation, apoptosis, and stress response. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and to have therapeutic potential in diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15-5-7-16(8-6-15)21(18,19)10-3-4-12(20-2)11(9-10)13(14)17/h3-4,9H,5-8H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKLIRGTJDFPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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